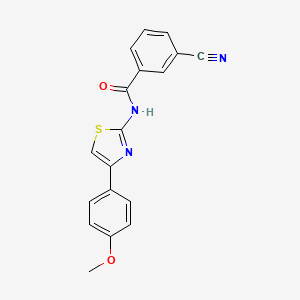![molecular formula C20H22N4O4 B2497077 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775409-69-2](/img/structure/B2497077.png)
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest falls within a class of chemically complex molecules known for their diverse applications in pharmaceuticals, materials science, and organic chemistry. The specific structure suggests a potential for unique chemical reactivity and physical properties, attributed to its oxadiazole and pyridopyrimidine moieties, which are often explored for their pharmacological activities.
Synthesis Analysis
Synthesis of structurally related compounds typically involves multistep reactions, including nitration, cyclization, and functional group transformations. For instance, Sako et al. (2000) describe the synthesis of a nitrogen-labeled oxadiazolopyrimidine derivative through nitration and oxidative cyclization, highlighting the synthetic accessibility of complex heterocycles through careful choice of reagents and conditions (Sako, Yaekura, Oda, & Hirota, 2000).
Molecular Structure Analysis
Crystallographic and spectroscopic techniques, such as X-ray diffraction and NMR, are pivotal in elucidating the molecular structure of complex compounds. For example, the structural analysis of a tetrahydropyrimidine dione by El‐Brollosy et al. (2012) offers insight into the planarity and substituent effects on the core pyrimidine ring, which can be paralleled to analyze the pyridopyrimidine structure of the target compound (El‐Brollosy, El-Emam, Al-Deeb, & Ng, 2012).
Chemical Reactions and Properties
The chemical reactivity of the compound is likely influenced by its oxadiazole and pyridopyrimidine rings, known for participating in nucleophilic attacks and cycloaddition reactions. The synthesis and reactivity of similar heterocyclic compounds are discussed in studies by Sako et al. (1998), where oxidative cyclization and NO-generating properties are explored, indicating a potential for similar reactive properties in our compound of interest (Sako, Oda, Ohara, Hirota, & Maki, 1998).
科学的研究の応用
Synthesis and Potential Applications
Heterocyclic Compound Synthesis : Research has focused on synthesizing novel heterocyclic compounds due to their potential therapeutic properties. For example, a study detailed the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines with reported anti-inflammatory and analgesic activities. These compounds were evaluated for their COX-1/COX-2 inhibition, showcasing significant selectivity and efficacy, indicating their potential as pharmacological agents (Abu‐Hashem et al., 2020).
Nonlinear Optical Properties : Another study examined the nonlinear optical properties of novel styryl dyes, highlighting the importance of π electron density in enhancing nonlinear absorption. Such materials have implications for developing optical devices, suggesting that structurally similar compounds might also possess valuable optical characteristics (Shettigar et al., 2009).
NO-Generating Properties : Oxadiazolopyrimidines have been synthesized for their nitric oxide (NO)-generating properties, indicating potential applications in medical research, especially where NO modulation is beneficial (Sako et al., 1998).
Structural and Spectral Analysis : The synthesis of hydroxybenzoylpyrido[2,3-d]pyrimidine derivatives has been reported, with structural, spectral, and computational analyses providing insights into their electronic structures. Such studies lay the groundwork for understanding the chemical behavior of complex heterocycles (Ashraf et al., 2019).
特性
IUPAC Name |
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(4-methoxyphenyl)methyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-3-16-21-18(22-28-16)17-15-6-4-5-11-23(15)20(26)24(19(17)25)12-13-7-9-14(27-2)10-8-13/h7-10H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOWSAZRXXLYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2496994.png)
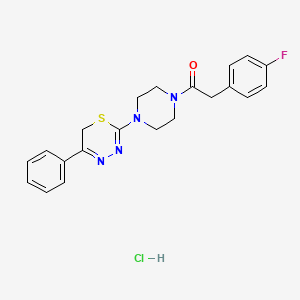
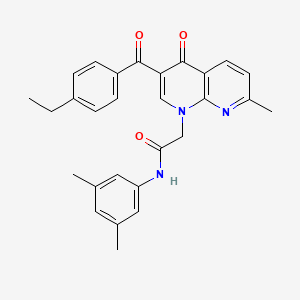
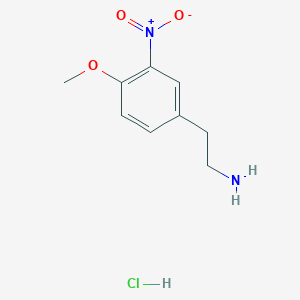
![2-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497003.png)
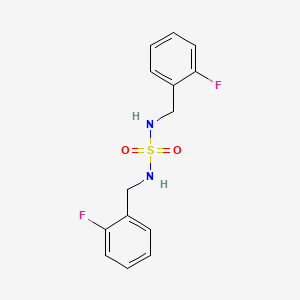
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2497005.png)
![[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2497008.png)

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2497012.png)
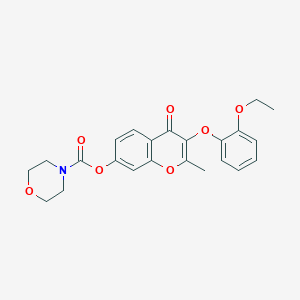
![Methyl 3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2497014.png)
![3-[4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B2497017.png)
